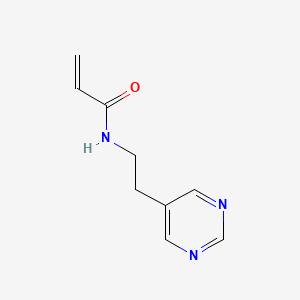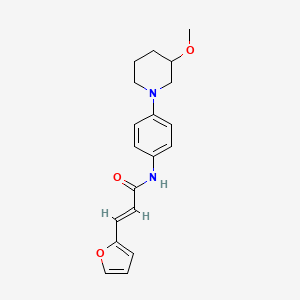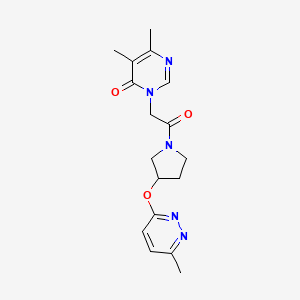![molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1](/img/structure/B2630203.png)
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile
説明
“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 7205-46-1 . It has a molecular weight of 167.6 and its IUPAC name is 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, one synthesis method involves stirring 2-Chloro-4-methylamino-5-aminopyridine with trimethyl ortho formate and formic acid at 100 °C for 3 hours .Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” are diverse and can lead to various products . The compound can participate in reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical and Chemical Properties Analysis
“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 167.6 and is highly soluble in water and other polar solvents .科学的研究の応用
Cathepsin S Inhibition
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogs have been identified as potent inhibitors of cathepsin S. These inhibitors show effectiveness against both purified enzyme and in human cell-based assays, making them significant in the study of cathepsin S related pathways and diseases (Cai et al., 2010).
Fluorescent Probes for Mercury Ion
This compound has been used in the development of fluorescent probes for mercury ion detection. It demonstrates efficiency as a probe both in acetonitrile and in buffered aqueous solution, highlighting its potential in environmental monitoring and analytical chemistry applications (Shao et al., 2011).
Chemical and Structural Analysis
Research has focused on the chemical and structural analysis of this compound derivatives. Studies include vibrational spectra, X-ray, and molecular structure analysis, providing insights into the physical and chemical properties of these compounds (Lorenc et al., 2008).
Development of Heterocyclic Systems
The compound has been involved in the synthesis of new heterocyclic systems. These systems are explored for their fluorescent properties, which could have applications in materials science and bioimaging technologies (Pordel et al., 2017).
Corrosion Inhibition
Studies have explored the use of imidazo[4,5-b] pyridine derivatives, including this compound, as corrosion inhibitors for metals. This research is significant in materials science, particularly in the context of preventing corrosion in industrial applications (Saady et al., 2021).
Synthesis of Novel Compounds
This chemical has been a key intermediate in the synthesis of various novel compounds. These synthetic routes and compounds have potential applications in pharmaceuticals, materials science, and organic chemistry (Zaki & Proença, 2007).
Safety and Hazards
将来の方向性
Imidazole derivatives, including “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character and their ability to influence many cellular pathways . Therefore, the future directions in the research and development of this compound could involve exploring its potential therapeutic applications.
特性
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2630124.png)


![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2630135.png)
![N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2630138.png)


![(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2630142.png)

